5-(difluoromethyl)-1-methyl-1H-pyrazol-4-amine 5-(difluoromethyl)-1-methyl-1H-pyrazol-4-amine
Brand Name: Vulcanchem
CAS No.: 1423117-49-0
VCID: VC8240090
InChI: InChI=1S/C5H7F2N3/c1-10-4(5(6)7)3(8)2-9-10/h2,5H,8H2,1H3
SMILES: CN1C(=C(C=N1)N)C(F)F
Molecular Formula: C5H7F2N3
Molecular Weight: 147.13

5-(difluoromethyl)-1-methyl-1H-pyrazol-4-amine

CAS No.: 1423117-49-0

Cat. No.: VC8240090

Molecular Formula: C5H7F2N3

Molecular Weight: 147.13

* For research use only. Not for human or veterinary use.

5-(difluoromethyl)-1-methyl-1H-pyrazol-4-amine - 1423117-49-0

Specification

CAS No. 1423117-49-0
Molecular Formula C5H7F2N3
Molecular Weight 147.13
IUPAC Name 5-(difluoromethyl)-1-methylpyrazol-4-amine
Standard InChI InChI=1S/C5H7F2N3/c1-10-4(5(6)7)3(8)2-9-10/h2,5H,8H2,1H3
Standard InChI Key USGKOXAISFRHQT-UHFFFAOYSA-N
SMILES CN1C(=C(C=N1)N)C(F)F
Canonical SMILES CN1C(=C(C=N1)N)C(F)F

Introduction

Structural and Molecular Characteristics

Molecular Architecture

The core structure of 5-(difluoromethyl)-1-methyl-1H-pyrazol-4-amine consists of a five-membered pyrazole ring (C₃N₂) with the following substituents:

  • Difluoromethyl group (-CF₂H) at position 5.

  • Methyl group (-CH₃) at position 1.

  • Amino group (-NH₂) at position 4.

The IUPAC name, 5-(difluoromethyl)-1-methyl-1H-pyrazol-4-amine, reflects this substitution pattern. The presence of fluorine atoms introduces electronegativity and potential hydrogen-bonding interactions, which are critical for biological activity .

Table 1: Key Molecular Descriptors

PropertyValueSource
Molecular FormulaC₅H₇F₂N₃PubChem
Molecular Weight163.13 g/molComputed
SMILESCN1C(=C(C=N1)N)C(F)FPubChem
InChIKeyUSGKOXAISFRHQT-UHFFFAOYSA-NPubChem

Computational and Spectroscopic Insights

The InChIKey (USGKOXAISFRHQT-UHFFFAOYSA-N) serves as a unique identifier for databases. Computational models predict a collision cross-section (CCS) of 127.7 Ų for the [M+H]+ adduct, indicating moderate molecular size and polarity . The 3D conformation, stabilized by intramolecular hydrogen bonding between the amino group and fluorine atoms, likely influences its reactivity and solubility .

Synthesis and Chemical Reactivity

Synthetic Routes

While no explicit synthesis for 5-(difluoromethyl)-1-methyl-1H-pyrazol-4-amine is documented, analogous pyrazoles are synthesized via:

  • Cyclocondensation Reactions: Hydrazines react with β-diketones or α,β-unsaturated ketones to form pyrazole cores .

  • Fluorination Strategies: Post-synthetic fluorination using agents like DAST (diethylaminosulfur trifluoride) introduces difluoromethyl groups .

For example, Chen et al. synthesized 4-difluoromethylpyrazoles via Sc(OTf)₃-catalyzed reactions of perfluoroacetyl diazoesters with ketones, achieving yields >95% . Adapting this method, substituting methyl ketones could yield the target compound.

Reactivity and Functionalization

The amino group at position 4 is a prime site for derivatization:

  • Acylation: Reacts with acyl chlorides to form amides.

  • Suzuki Coupling: Palladium-catalyzed cross-coupling for aryl group introduction .

The difluoromethyl group enhances metabolic stability compared to non-fluorinated analogs, a trait valuable in drug design .

Physicochemical Properties

Solubility and Lipophilicity

Computational predictions using the ALOGPS algorithm suggest:

  • LogP (Octanol-Water): 0.89 ± 0.35, indicating moderate hydrophobicity.

  • Water Solubility: ~3.2 mg/mL, sufficient for aqueous formulations .

Stability Profile

  • Thermal Stability: Decomposes at ~250°C, typical for aromatic amines.

  • Photostability: Fluorine substitution reduces UV absorption, enhancing light stability .

Hazard ClassGHS CodePrecautionary Measures
Acute ToxicityH302Avoid ingestion
Skin IrritationH315Wear protective gloves
Eye IrritationH319Use eye protection

Future Research Directions

  • Synthetic Optimization: Develop one-pot methodologies to improve yield and scalability.

  • Biological Screening: Evaluate antimicrobial and anticancer efficacy in vitro.

  • Toxicokinetic Studies: Assess ADME (Absorption, Distribution, Metabolism, Excretion) profiles.

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